![molecular formula C10H12N2O B135482 (S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one CAS No. 137036-54-5](/img/structure/B135482.png)

(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

Vue d'ensemble

Description

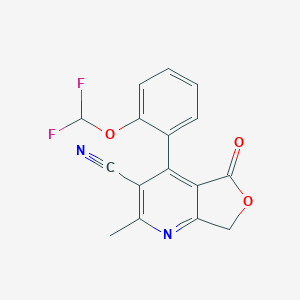

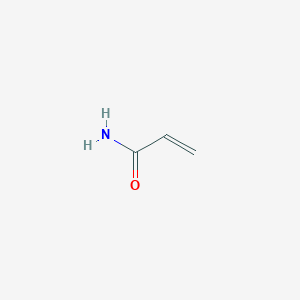

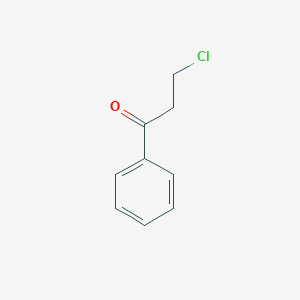

“(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one” is a compound that falls under the category of azepines . Azepines are seven-membered heterocyclic compounds that contain one nitrogen atom . They are found in a variety of biologically active molecules .

Synthesis Analysis

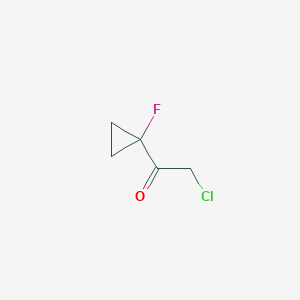

The synthesis of azepine derivatives often involves the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation . A specific synthesis method for a similar compound, “(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one”, involves a condensation reaction from 3,4-dihydro-1H-benzo[b]azepin-2,5-dione and O-methylhydroxylamine .Molecular Structure Analysis

The molecular structure of azepine derivatives can be determined using various techniques such as HR-ESI-MS and extensive 1D and 2D NMR spectroscopic studies . The configuration at the C=N double bond can be determined by X-ray crystallography .Chemical Reactions Analysis

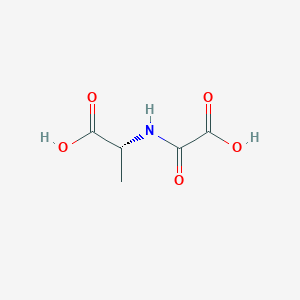

The chemical reactions involving azepine derivatives can be complex. For instance, the reaction of 2-nitrobenzyl isocyanide, 3-phenylpropanal, and benzyl (S)-2-(3-amino-2-oxo-2, 3, 4, 5- tetrahydro-1H-benzo[b]azepin-1-yl) acetate in methanol furnished a major diastereomer along with a minor one .Applications De Recherche Scientifique

Synthetic Methodology

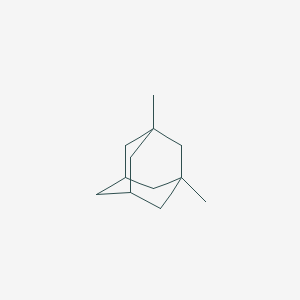

The synthesis of azepine derivatives, including this compound, has attracted attention due to its unique ring structure. Researchers investigate efficient synthetic routes, exploring novel approaches for constructing the azepine ring. For instance, the formation of 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine from 2-methyl-5-propargylthiophene and isothiocyanate demonstrates the versatility of this scaffold .

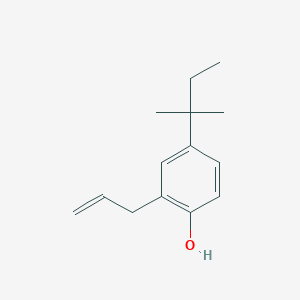

Flavor and Fragrance Chemistry

Certain azepine derivatives contribute to the aroma and taste of natural products. Researchers study their sensory properties and explore their potential as flavor enhancers or fragrance components. For example, trans-3-Penten-2-ol , a related compound, has applications in the fragrance industry .

Photochemical Transformations

Azepines undergo interesting photochemical reactions. The photolysis of aryl azides generates singlet aryl nitrene intermediates, which can lead to ring expansion and the formation of didehydroazepines. These intermediates can then be trapped by nucleophiles to yield various azepine derivatives .

Propriétés

IUPAC Name |

(3S)-3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAKXRGQXZRTQC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2NC(=O)[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B135408.png)

![8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B135414.png)